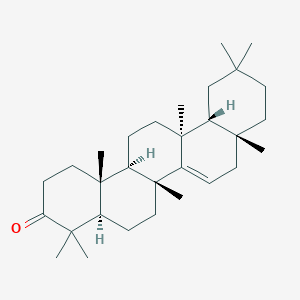

Taraxerone

Vue d'ensemble

Description

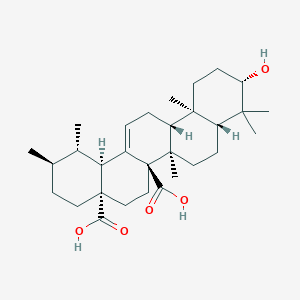

La taraxérone est un composé triterpénoïde pentacyclique naturel. . La taraxérone est connue pour ses diverses activités biologiques et a fait l'objet de nombreuses études pour ses propriétés médicinales potentielles.

Applications De Recherche Scientifique

Chemistry:

- Used as a precursor for the synthesis of other complex triterpenoids.

- Studied for its unique chemical properties and reactivity.

Biology:

- Investigated for its role in plant defense mechanisms.

- Studied for its potential effects on various biological pathways.

Medicine:

- Exhibits anti-inflammatory, antioxidant, and anticancer properties.

- Potential therapeutic agent for conditions such as pulmonary fibrosis and neurodegenerative diseases .

Industry:

- Used in the production of natural health products and supplements.

- Potential applications in the development of new pharmaceuticals .

Safety and Hazards

Orientations Futures

Taraxerone has been extensively investigated for its potential utilization in drug development . Various biotechnological approaches have been established to produce this compound using in vitro techniques . Future research may focus on further understanding its biosynthetic pathway, exploring its medicinal properties, and developing more efficient methods for its production.

Mécanisme D'action

- Role : Taraxerone enhances the activities of ADH and ALDH enzymes . ADH is involved in alcohol metabolism, converting ethanol to acetaldehyde, while ALDH further metabolizes acetaldehyde into acetic acid. These enzymes play crucial roles in alcohol detoxification.

- Inhibition of Enzyme Activity : this compound increases ADH and ALDH activities, promoting efficient alcohol oxidation. By enhancing these enzymes, it facilitates the breakdown of alcohol and acetaldehyde, reducing their concentrations in the body .

Target of Action

Mode of Action

Analyse Biochimique

Biochemical Properties

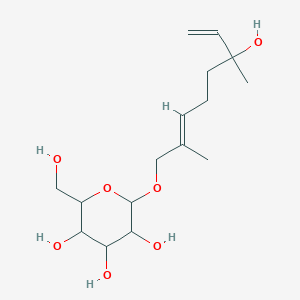

The biosynthesis of Taraxerone in plants occurs through the mevalonate pathway in the cytosol, in which dimethylallyl diphosphate (DMAPP) and isopentyl pyrophosphate (IPP) are first produced, followed by squalene . Squalene is the primary precursor for the synthesis of triterpenoids, including this compound .

Cellular Effects

This compound has been found to inhibit acetylcholinesterase (AChE) activity in a dose-dependent manner . This suggests that this compound may have potential therapeutic applications in conditions where AChE activity is detrimental, such as Alzheimer’s disease.

Molecular Mechanism

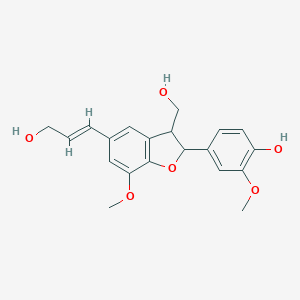

This compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit the production of inducible nitric oxide in lipopolysaccharide-stimulated murine macrophage via downregulation of inducible nitric oxide synthase (iNOS) expression at the transcriptional level .

Temporal Effects in Laboratory Settings

The extraction yield of this compound was found to be 74.12±0.57 mg/kg sedum (dry weight)

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models have not been extensively studied, its antioxidant capacities have been compared with butylated hydroxytoluene (BHT) by the DPPH and FRAP assays .

Metabolic Pathways

This compound is involved in the mevalonate pathway, a crucial metabolic pathway in plants . This pathway produces isoprenoids, a diverse class of metabolites that includes triterpenoids like this compound .

Méthodes De Préparation

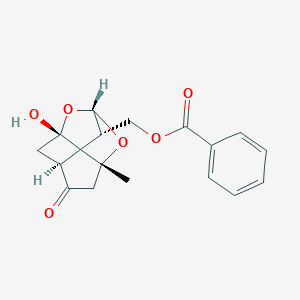

Voies de synthèse et conditions de réaction : La synthèse de la taraxérone peut être difficile en raison de sa structure pentacyclique complexe. Une méthode rapportée implique la synthèse partielle à partir de l'α- et de la β-amyrine. Ce processus implique l'exposition d'une solution éthanolique d'α- et de β-amyrine à la lumière du soleil pendant une période prolongée, suivie d'une saponification pour obtenir de la taraxérone .

Méthodes de production industrielle : La production industrielle de la taraxérone est souvent réalisée par extraction à partir de sources végétales. Par exemple, la taraxérone peut être isolée des racines de Clitoria ternatea (pois papillon) en utilisant des cultures racinaires transformées par Agrobacterium. Cette méthode a démontré qu'elle permettait d'obtenir des rendements plus élevés en taraxérone par rapport aux racines naturelles .

Analyse Des Réactions Chimiques

Types de réactions : La taraxérone subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et conditions courants :

Oxydation : La taraxérone peut être oxydée à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : La réduction de la taraxérone peut être réalisée à l'aide de réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution impliquant la taraxérone utilisent souvent des agents halogénants ou des nucléophiles dans des conditions spécifiques.

Produits majeurs : Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de la taraxérone peut produire divers dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .

4. Applications de la recherche scientifique

Chimie :

- Utilisée comme précurseur pour la synthèse d'autres triterpénoïdes complexes.

- Étudiée pour ses propriétés chimiques et sa réactivité uniques.

Biologie :

- Enquête sur son rôle dans les mécanismes de défense des plantes.

- Étudiée pour ses effets potentiels sur diverses voies biologiques.

Médecine :

- Exhibe des propriétés anti-inflammatoires, antioxydantes et anticancéreuses.

- Agent thérapeutique potentiel pour des affections telles que la fibrose pulmonaire et les maladies neurodégénératives .

Industrie :

- Utilisée dans la production de produits de santé naturels et de compléments alimentaires.

- Applications potentielles dans le développement de nouveaux produits pharmaceutiques .

5. Mécanisme d'action

Le mécanisme d'action de la taraxérone implique son interaction avec diverses cibles et voies moléculaires. Par exemple, il a été démontré que la taraxérone exerce ses effets anti-fibrose pulmonaire par le biais de la voie de signalisation Smad et de la réponse au stress oxydant de manière dépendante de la sirtuine 1. Elle active la sirtuine 1, qui se lie à Smad3, réduisant sa phosphorylation et sa translocation nucléaire, inhibant finalement la transcription des facteurs fibrotiques .

Comparaison Avec Des Composés Similaires

La taraxérone est structurellement similaire à d'autres triterpénoïdes pentacycliques tels que le taraxérol, la β-amyrine et le lupéol. elle se distingue par ses activités biologiques et ses propriétés chimiques spécifiques.

Composés similaires :

Taraxérol : Un autre triterpénoïde pentacyclique aux propriétés anti-inflammatoires et antioxydantes similaires.

β-Amyrine : Un précurseur de la synthèse de divers triterpénoïdes, connu pour ses effets anti-inflammatoires.

Lupéol : Exhibe des propriétés anti-inflammatoires, antioxydantes et anticancéreuses.

La taraxérone se distingue par ses interactions spécifiques avec les cibles moléculaires et ses applications thérapeutiques potentielles dans des affections telles que la fibrose pulmonaire.

Propriétés

IUPAC Name |

(4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-2,4a,5,6,8,9,10,12,12a,13,14,14a-dodecahydro-1H-picen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O/c1-25(2)17-18-27(5)13-9-21-29(7)14-10-20-26(3,4)24(31)12-16-28(20,6)22(29)11-15-30(21,8)23(27)19-25/h9,20,22-23H,10-19H2,1-8H3/t20-,22+,23+,27-,28-,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBCAVZSSFGIHQZ-YLAYQGCQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CC=C3C4(CCC5C(C(=O)CCC5(C4CCC3(C2C1)C)C)(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(C[C@H]1[C@@]3(CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4(C3=CC2)C)(C)C)C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60965707 | |

| Record name | 4,4,6a,8a,11,11,12b,14b-Octamethyl-1,4,4a,5,6,6a,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-octadecahydropicen-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514-07-8 | |

| Record name | Taraxerone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=514-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taraxerone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4,6a,8a,11,11,12b,14b-Octamethyl-1,4,4a,5,6,6a,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-octadecahydropicen-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TARAXERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VC7U2M012Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of taraxerone in cancer cells?

A1: this compound has been shown to inhibit cancer cell growth by inducing apoptosis, a form of programmed cell death. [] This effect has been observed in non-small cell lung cancer cells (A-549). []

Q2: What are the morphological changes observed in cancer cells treated with this compound?

A2: Treatment with this compound leads to characteristic apoptotic changes, including cell shrinkage, chromatin condensation, and nuclear membrane rupture. []

Q3: How does this compound impact cancer cell colony formation?

A3: this compound demonstrates dose-dependent inhibition of cancer cell colony formation. At a concentration of 125 µM, it can destroy around 90% of cancer cells. []

Q4: Does this compound exhibit insecticidal activity?

A4: Yes, this compound has demonstrated insecticidal activity against Musca domestica vicina adults in stomach-toxicity tests. [] Notably, at a concentration of 500 μg/g sugar, it achieved a corrected mortality rate of 83.33% after 48 hours. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C30H48O and its molecular weight is 424.70 g/mol.

Q6: What spectroscopic methods are used to characterize the structure of this compound?

A6: Several spectroscopic methods are employed for structural elucidation, including infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR). NMR techniques utilized include proton magnetic resonance (PMR or 1H NMR), carbon-13 NMR (13C NMR), and distortionless enhancement by polarization transfer (DEPT). [, ]

Q7: Is there information available regarding the material compatibility and stability of this compound under various conditions?

A7: The provided research papers primarily focus on the biological activity and chemical characterization of this compound. Information regarding its material compatibility and stability under various conditions is limited within these studies.

Q8: Does this compound possess any known catalytic properties?

A8: The provided research does not indicate any inherent catalytic properties of this compound. Its applications are primarily centered around its biological activities, particularly as a potential anticancer and insecticidal agent.

Q9: Have computational chemistry methods been applied to study this compound?

A9: Yes, molecular docking studies have been conducted to investigate the potential binding sites of this compound and other triterpenoid inhibitors of topoisomerase II. [] These studies aimed to understand the possible mechanism of enzyme inhibition by these compounds.

Q10: What were the findings of the molecular docking studies on this compound and topoisomerase II?

A10: Molecular docking results suggest that, unlike other seco-3,4-triterpenoids, seco-3,4-taraxerone preferentially docks into a distinct site within the DNA binding region of topoisomerase II. [] This binding site is characterized by specific amino acid residues, and the key interaction involves a salt bridge between the carboxylate of the ligand and His 593. []

Q11: What is known about the structure-activity relationship (SAR) of this compound and its derivatives?

A11: While the provided research doesn't extensively cover SAR for this compound, one study explored the taraxerane–oleanane rearrangement. [] This research utilized the rearrangement of this compound into seco-oleanane triterpenoids, highlighting the potential of structural modifications for influencing biological activity.

Q12: Is there information on the stability of this compound under various conditions or formulation strategies to enhance its properties?

A12: The provided research papers do not delve into the specific stability profile of this compound under different storage conditions or discuss formulation strategies. Further research is needed to explore these aspects.

Q13: Is there information on the SHE (Safety, Health, and Environment) regulations pertaining to this compound?

A13: The provided research primarily focuses on the biological activity and chemical characterization of this compound. Specific SHE regulations are not addressed in these studies.

Q14: What is currently known about the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound?

A14: The provided research primarily focuses on in vitro studies of this compound. More detailed in vivo studies are required to fully understand its absorption, distribution, metabolism, and excretion (ADME) profile and its in vivo activity and efficacy.

Q15: What cell-based assays have been used to study the efficacy of this compound?

A15: The MTT assay, which measures cell viability, has been widely used to evaluate the anti-cancer effects of this compound on different cancer cell lines. [, , ]

Q16: Are there any animal models or clinical trials investigating the efficacy of this compound?

A16: While the provided research includes in vivo studies demonstrating the anti-inflammatory activity of a petroleum ether extract of Moringa oleifera containing this compound, [] specific animal models or clinical trials dedicated solely to this compound are not mentioned within the provided context.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3S,4aR,6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B198114.png)

![(1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B198510.png)